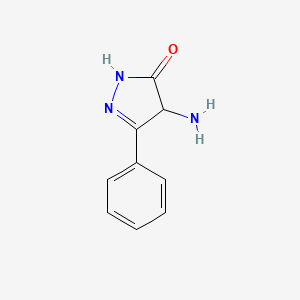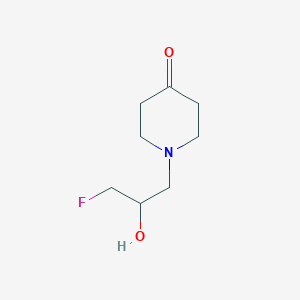
1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one is a fluorinated piperidine derivative with the molecular formula C₈H₁₄FNO₂ and a molecular weight of 175.2 g/mol . This compound is characterized by the presence of a piperidin-4-one core substituted with a 3-fluoro-2-hydroxypropyl group. It is known for its unique reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with 3-fluoro-2-hydroxypropyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperidone nitrogen attacks the electrophilic carbon of the 3-fluoro-2-hydroxypropyl chloride, resulting in the formation of the desired product .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of suitable solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the piperidin-4-one core can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, depending on its binding affinity and the nature of the target enzyme. The presence of the fluorine atom enhances its binding interactions with target proteins, leading to increased potency and selectivity .
Comparison with Similar Compounds
1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one can be compared with other piperidine derivatives, such as:
1-(3-Chloro-2-hydroxypropyl)piperidin-4-one: Similar in structure but with a chlorine atom instead of fluorine, which may affect its reactivity and selectivity.
1-(3-Hydroxypropyl)piperidin-4-one: Lacks the halogen substitution, resulting in different chemical properties and biological activities.
1-(3-Fluoro-2-hydroxyethyl)piperidin-4-one: Has a shorter alkyl chain, which may influence its binding interactions and overall reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14FNO2 |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)piperidin-4-one |
InChI |
InChI=1S/C8H14FNO2/c9-5-8(12)6-10-3-1-7(11)2-4-10/h8,12H,1-6H2 |
InChI Key |
VCUPRYXBHQFSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


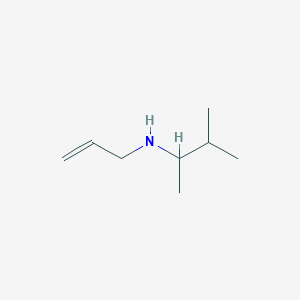
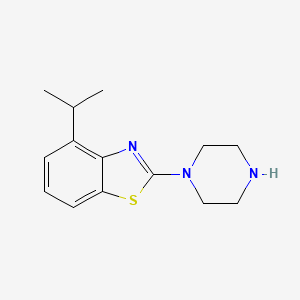
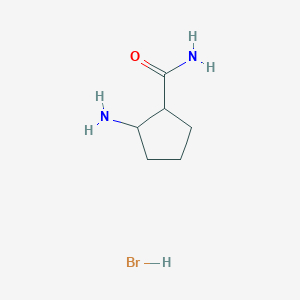
![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13246969.png)
![2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13246971.png)
![2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13246972.png)
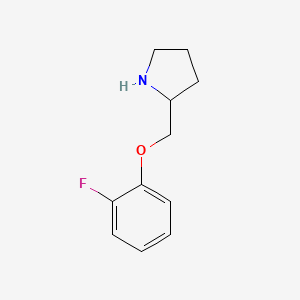
![6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione](/img/structure/B13246990.png)

![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine](/img/structure/B13247006.png)

![N-[1-(4-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13247029.png)
